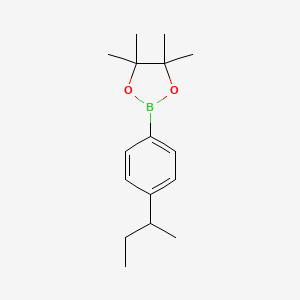

4-sec-Butylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Boronic esters, including 4-sec-Butylphenylboronic acid pinacol ester, are used in various chemical reactions. The most important application is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Phosphorescence Properties

A study has revealed that arylboronic esters, including molecules similar to 4-sec-butylphenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups to efficiently generate a triplet excited state. The phosphorescence properties were found to be influenced by solid-state molecular packing rather than the boron substituents' patterns and numbers on the aryl units (Shoji et al., 2017).

Cross-Coupling Reactions

Arylboronic acid pinacol esters are pivotal in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method has been applied to acyclic and cyclic 1-alkenyl bromides and triflates, yielding high product yields with complete retention of the double bond configuration (Takagi et al., 2002).

Suzuki Coupling for Terphenyl Synthesis

The Suzuki cross-coupling reactions of phenyl-1,4-diboronic acid bis-pinacol ester with various aryl halides, including those that are sterically hindered, have been reported to smoothly produce symmetrical terphenyls, sometimes in quantitative yields. This underscores the versatility of arylboronic acid pinacol esters in synthesizing complex organic molecules (Chaumeil et al., 2002).

Polymer Synthesis

A notable application in polymer chemistry involves the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. This process integrates the phenylboronic acid ester into the polymer backbone, allowing for the controlled degradation of the polymer in response to H2O2. Such polymers have potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Light Emission Tailoring

Mixed chromophore perfluorocyclobutyl copolymers, synthesized through Suzuki coupling involving 4-trifluorovinyloxyphenylboronic acid pinacol ester, exhibit tailored light emission. This demonstrates the role of arylboronic acid pinacol esters in designing materials with specific photoluminescent properties, offering a route to customized light-emitting polymers (Neilson et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-sec-Butylphenylboronic acid pinacol ester, also known as 2-(4-(sec-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in SM couplings as replacements for unstable boronic acids .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is only marginally stable in water . Also, its decomposition via protodeboronation can be very rapid . Therefore, it should be stored in a cool, dry, and well-ventilated area, protected from moisture .

Biochemical Analysis

Biochemical Properties

Boronic esters, including phenylboronic acid pinacol ester, are known to participate in Suzuki–Miyaura reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Cellular Effects

A study has shown that phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive nanoparticles have been used in the treatment of periodontitis .

Molecular Mechanism

Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boronate group .

Metabolic Pathways

Boronic esters are known to participate in Suzuki–Miyaura reactions, which involve the transmetalation of organoboron compounds .

properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-7-12(2)13-8-10-14(11-9-13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSDLRVUFZWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)

![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)

![2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2857512.png)

![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)

![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)

![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)